Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate
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Overview
Description
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound characterized by its unique isoxazolo[5,4-b]pyridine structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin
Biological Activity
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a compound belonging to the class of isoxazolo[5,4-b]pyridine derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The structure of this compound includes a pyridine ring fused with an isoxazole moiety, characterized by the presence of trifluoromethyl and methyl groups. The synthesis typically involves heterocyclization methods that have been extensively documented in literature, showcasing various synthetic routes that yield similar derivatives with potential biological activities .
Antimicrobial Activity
Research indicates that isoxazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiproliferative Effects
Several studies have highlighted the antiproliferative activity of isoxazolo[5,4-b]pyridines on cancer cell lines. For example, this compound has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7. The half-maximal inhibitory concentration (IC50) values indicate a promising potential for further development as an anticancer agent .
Anti-inflammatory Properties
Isoxazolo[5,4-b]pyridine derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production and modulate pathways related to inflammation. This makes them candidates for treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed that certain compounds exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The study utilized standard antimicrobial susceptibility testing methods to evaluate efficacy .
Study 2: Antiproliferative Activity
In vitro assays demonstrated that this compound had an IC50 value of approximately 25 µM against MCF-7 cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action .
Data Summary
Properties
Molecular Formula |
C11H9F3N2O4 |
---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
methyl 2-[3-methyl-6-oxo-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-7-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O4/c1-5-9-6(11(12,13)14)3-7(17)16(4-8(18)19-2)10(9)20-15-5/h3H,4H2,1-2H3 |
InChI Key |
UMWURMYBWWFZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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